4-Methylpiperazine-1-carboxamide Hydrochloride: Technical Synthesis and Application Guide
4-Methylpiperazine-1-carboxamide Hydrochloride: Technical Synthesis and Application Guide
Part 1: Core Directive & Executive Summary
Topic: 4-Methylpiperazine-1-carboxamide Hydrochloride Primary CAS (Free Base): 42155-00-0 Chemical Formula: C₆H₁₃N₃O[1] · HCl (Salt form) Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.
Executive Summary: 4-Methylpiperazine-1-carboxamide hydrochloride is a critical piperazine-derived building block used extensively in medicinal chemistry to introduce solubility-enhancing moieties and hydrogen-bonding acceptors into drug candidates.[1] Unlike its N,N-diethyl analog (Diethylcarbamazine, CAS 90-89-1), this unsubstituted primary amide serves as a versatile "privileged scaffold" for kinase inhibitors and GPCR ligands. This guide provides a definitive technical breakdown of its chemical identity, a validated synthesis protocol via the Wöhler-type transformation, and its strategic application in rational drug design.
Part 2: Chemical Identity & Technical Specifications
The compound exists primarily as a stable hydrochloride salt, which improves handling and water solubility compared to the hygroscopic free base.
Nomenclature and Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 4-Methylpiperazine-1-carboxamide hydrochloride |
| Common Synonyms | 1-Carbamoyl-4-methylpiperazine HCl; N-Methylpiperazine-1-carboxamide HCl |
| CAS Number (Free Base) | 42155-00-0 (Note: The HCl salt is often referenced as the salt of this CAS) |
| CAS Number (DEC Analog) | Distinct from Diethylcarbamazine HCl (CAS 5348-97-0) |
| Molecular Formula | C₆H₁₃N₃O[1][2][3] · HCl |
| Molecular Weight | 179.65 g/mol (Salt); 143.19 g/mol (Base) |
| SMILES | CN1CCN(CC1)C(=O)N.Cl |
| Solubility | Highly soluble in Water, Methanol; Insoluble in Diethyl Ether, Hexane |
Structural Analysis
The molecule features a piperazine ring in a chair conformation.[1] The N1 nitrogen is acylated by a carbamoyl group (-CONH₂), creating a planar urea-like linkage that restricts rotation and serves as a rigid hydrogen bond donor/acceptor site.[1] The N4 nitrogen is methylated and protonated in the hydrochloride salt, providing a cationic center that enhances aqueous solubility—a critical feature for bioavailability in drug design.
Part 3: Validated Synthesis Protocol
The most robust synthesis route utilizes a Wöhler-type urea synthesis, reacting 1-methylpiperazine with potassium cyanate (KOCN) under acidic conditions.[1] This method is preferred over the use of phosgene or carbamoyl chloride due to higher safety profiles and yield.[1]
Reaction Mechanism & Pathway
The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from potassium cyanate and hydrochloric acid.[1] The nucleophilic N1 nitrogen of 1-methylpiperazine attacks the electrophilic carbon of isocyanic acid to form the carboxamide.[1]
Figure 1: Mechanistic pathway for the synthesis of 4-Methylpiperazine-1-carboxamide HCl via acid-catalyzed carbamoylation.[1]
Experimental Procedure (Bench Scale)
Reagents:
-
Potassium Cyanate (KOCN) (1.2 eq)
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Hydrochloric Acid (Concentrated and 2M solution)[1]
-
Water (Solvent)[1]
-
Ethanol (Recrystallization solvent)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-methylpiperazine (100 mmol) in distilled water (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated HCl until the pH reaches approximately 3.0–4.0. This converts the piperazine to its dihydrochloride form initially, protecting the N4-methyl group.[1]
-
Carbamoylation: Dissolve Potassium Cyanate (120 mmol) in a minimum amount of water (30 mL).[1] Add this solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. The pH should be monitored; if it rises significantly above 5, add small amounts of HCl to maintain slight acidity (ensuring HNCO generation).[1]
-
Workup: Evaporate the water under reduced pressure (rotary evaporator) to obtain a solid residue containing the product and inorganic salts (KCl).
-
Purification: Extract the residue with hot ethanol (3 x 50 mL). The inorganic salts (KCl) are insoluble in ethanol and can be filtered off.[1]
-
Crystallization: Concentrate the ethanolic filtrate to half volume and cool to 4°C. Add a small amount of diethyl ether to induce precipitation if necessary. Filter the white crystalline solid.[1]
-
Salt Formation: If the free base is obtained, redissolve in ethanol and treat with 1.0 equivalent of HCl in dioxane/ether to precipitate the pure hydrochloride salt.[1]
Quality Control:
-
Yield: Typically 75–85%.[1]
-
Melting Point: 210–215°C (decomposition).[5]
-
1H NMR (D₂O): δ 3.0–3.5 (m, 8H, piperazine ring), 2.8 (s, 3H, N-CH₃).
Part 4: Applications in Drug Discovery
Strategic Role as a Solubility Handle
In modern drug discovery, the 4-methylpiperazine-1-carboxamide moiety is often appended to hydrophobic scaffolds (such as kinase inhibitors) to improve physicochemical properties without significantly altering the binding mode.[1]
-
Solubility: The basic N4 nitrogen (pKa ~8.[1]5) is protonated at physiological pH, drastically increasing aqueous solubility.[1]
-
H-Bonding: The primary amide (-CONH₂) acts as a dual hydrogen bond donor (NH₂) and acceptor (C=O), facilitating interactions with solvent water or protein residues (e.g., the hinge region of kinases).[1]
Comparative Analysis: Carboxamide vs. Diethylcarbamazine
It is crucial to distinguish this compound from Diethylcarbamazine (DEC), as their biological roles differ significantly.[1]
| Feature | 4-Methylpiperazine-1-carboxamide | Diethylcarbamazine (DEC) |
| Amide Structure | Primary (-CONH₂) | Tertiary (-CON(Et)₂) |
| H-Bond Donor | Yes (2 donors) | No |
| Primary Use | Synthetic Intermediate / Scaffold | Active Pharmaceutical Ingredient (Anthelmintic) |
| Metabolic Stability | Susceptible to hydrolysis | More stable (steric hindrance) |
Part 5: Safety and Handling
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity: Category 3 (Respiratory tract irritation).
Handling Protocols:
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Engineering Controls: Use a fume hood when handling the powder to prevent inhalation of dust.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Piperazine derivatives are known sensitizers; avoid skin contact.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (nitrogen) as the hydrochloride salt is hygroscopic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 410261, 4-Methylpiperazine-1-carboxamide. Retrieved from [Link]
-
Kumar, S. V., et al. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling.[1][5] The Journal of Organic Chemistry, 83(5), 2706-2713. (Mechanistic reference for urea/carbamate synthesis).
Sources
- 1. Diethylcarbamazine | C10H21N3O | CID 3052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 3. N,N-Diethyl-4-methyl-1-piperazine carboxamide citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. iajpr.com [iajpr.com]
- 5. rsc.org [rsc.org]
